molecular formula C20H25FN4OS B2365974 N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1223923-57-6

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2365974
CAS No.: 1223923-57-6
M. Wt: 388.51
InChI Key: ZRWZQIONDVNIOS-UHFFFAOYSA-N
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Description

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a small molecule drug that has shown potential in various fields of research, including medical, environmental, and industrial applications. This compound is known for its unique chemical structure, which includes a piperidine ring, a pyridazine ring, and a fluorophenyl thioether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Thioether Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a fluorophenyl thioether group using a suitable thiol reagent.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling of the Piperidine and Pyridazine Rings: The final step involves coupling the piperidine ring with the pyridazine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Pyrimido[4,5-d]pyrimidine analogs

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

N-butyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4OS/c1-2-3-11-22-20(26)15-9-12-25(13-10-15)18-7-8-19(24-23-18)27-17-6-4-5-16(21)14-17/h4-8,14-15H,2-3,9-13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWZQIONDVNIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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